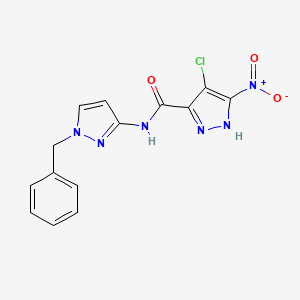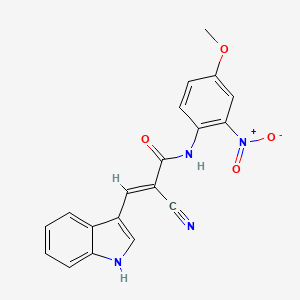![molecular formula C14H9BrCl2O2 B10897684 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B10897684.png)
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H9BrCl2O2 It is a derivative of benzaldehyde, featuring bromine, chlorine, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde typically involves multiple steps:
Bromination and Chlorination: The starting material, often a benzaldehyde derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Formation of the Chlorobenzyl Ether: The intermediate product is then reacted with 4-chlorobenzyl alcohol under basic conditions to form the chlorobenzyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the aldehyde group can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of the chlorobenzyl ether.
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: Lacks the bromine atom.
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the chlorobenzyl ether.
Uniqueness
3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is unique due to the combination of bromine, chlorine, and the chlorobenzyl ether group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C14H9BrCl2O2 |
|---|---|
Molecular Weight |
360.0 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9BrCl2O2/c15-12-5-10(7-18)6-13(17)14(12)19-8-9-1-3-11(16)4-2-9/h1-7H,8H2 |
InChI Key |
ANMHYVYRKLLFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-cyclohexane-1,2-diylbis[2-(4-chloro-2,3-dimethylphenoxy)acetamide]](/img/structure/B10897604.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)

![(2E)-2-[2-(hexyloxy)benzylidene]hydrazinecarboxamide](/img/structure/B10897622.png)
![Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B10897631.png)
![4-bromo-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897643.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897657.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10897662.png)
![4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10897667.png)
![(2-bromo-6-chloro-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10897673.png)

![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10897688.png)
